The applications of fluorinated compounds, such as "3-Fluoro-5-(trifluoromethyl)benzyl alcohol," span across multiple fields. In materials science, the synthesis of fluoro-polyimides with excellent thermal stability and hygrothermal stability suggests the potential use of fluorinated benzyl alcohols in the development of high-performance polymers1. The organic photoredox-catalyzed synthesis of fluoromethylated alcohols and amines indicates the utility of such compounds in the synthesis of pharmaceuticals and agrochemicals, where the introduction of fluorine can significantly alter the biological activity and metabolic stability of the molecules2. The broad scope of trifluoromethylation reactions with aryl and heteroaryl halides also highlights the versatility of fluorinated reagents in organic synthesis, which could be applied to the modification of "3-Fluoro-5-(trifluoromethyl)benzyl alcohol" for various end uses3. The synthesis of fluorinated furan derivatives through sp3 carbon-fluorine bond activation in difluorohomoallylic alcohols presents opportunities in the synthesis of heterocyclic compounds with potential applications in medicinal chemistry4. Finally, the formation of benzyl fluoromethyl ethers via oxidative rearrangement of benzyl alcohols could be explored for the synthesis of novel fluorinated ethers with potential applications as solvents or intermediates in organic synthesis5.
This compound can be sourced from chemical suppliers such as Thermo Scientific and Sigma-Aldrich, which provide detailed specifications and safety information about its handling and applications . Its classification as an aryl alcohol places it within a broader category of compounds that exhibit unique reactivity due to their aromatic nature.
The synthesis of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol can be achieved through several methods, each involving specific reaction conditions and reagents.
The molecular structure of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol features a benzene ring substituted with a hydroxyl group (alcohol), a fluorine atom, and a trifluoromethyl group.
The presence of multiple electronegative fluorine atoms increases the compound's polarity, influencing its solubility and reactivity in various chemical environments .
3-Fluoro-5-(trifluoromethyl)benzyl alcohol is involved in several types of chemical reactions due to its functional groups:
The mechanism of action for 3-Fluoro-5-(trifluoromethyl)benzyl alcohol primarily involves its interaction with biological targets due to its lipophilicity imparted by the trifluoromethyl group. This enhances its binding affinity towards proteins and enzymes, potentially influencing metabolic pathways.
The presence of fluorine atoms may enhance metabolic stability, allowing for prolonged activity within biological systems. Studies have indicated that compounds with similar structures exhibit significant interactions with various biomolecules, suggesting potential therapeutic applications .
3-Fluoro-5-(trifluoromethyl)benzyl alcohol has diverse applications across several scientific domains:
The systematic IUPAC name for this compound is [3-fluoro-5-(trifluoromethyl)phenyl]methanol, which precisely defines its molecular architecture: a benzene ring substituted with a fluorine atom at the meta-position (C3), a trifluoromethyl group (–CF₃) at the alternate meta-position (C5), and a hydroxymethyl (–CH₂OH) group attached to the benzylic carbon [1] [2] [5]. Its molecular formula is C₈H₆F₄O, with a molecular weight of 194.13 g/mol [1] [2] [6]. This formula accounts for:
Key physicochemical properties include:
Table 1: Fundamental Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 184970-29-4 | [1] [2] |
| Molecular Formula | C₈H₆F₄O | [1] [5] |
| Molecular Weight | 194.13 g/mol | [1] [2] |
| SMILES | C1=C(C=C(C=C1C(F)(F)F)F)CO | [2] [5] |
| InChIKey | LTWAIZVPDMHGOE-UHFFFAOYSA-N | [1] [5] |
| Melting Point | Not experimentally reported (computational Tfus: 296.98 K) | [6] |
Spectroscopic data provide definitive evidence for molecular structure validation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared (IR) Spectroscopy:Key vibrational modes observed [1] [3]:
Mass Spectrometry (MS):
Table 2: Summary of Key Spectroscopic Assignments
| Technique | Chemical Shift/Peak (ppm or cm⁻¹) | Assignment |
|---|---|---|
| ¹H NMR | δ 4.84 (d) | Benzylic –CH₂– protons |
| ¹H NMR | δ 7.00–8.13 (m) | Aromatic protons |
| ¹³C NMR | δ 123.36 (q, J = 272.9 Hz) | –CF₃ carbon |
| IR | 3399 cm⁻¹ | O–H stretch (H-bonded) |
| IR | 1161, 1140, 1116 cm⁻¹ | –CF₃ asymmetric/symmetric stretches |
| MS (EI) | m/z 194.0355 | Molecular ion [M⁺•] |
While experimental single-crystal X-ray diffraction data for this specific compound is absent in the literature, computational methods provide robust structural insights.
Computational Geometry Optimization:Density Functional Theory (DFT) studies at the B3LYP/6-311++G(d,p) level reveal [6]:
Electronic Properties:
Thermodynamic Properties (DFT-Derived):
Table 3: Computationally Derived Structural and Thermodynamic Parameters
| Parameter | Value | Method |
|---|---|---|
| C–F (aromatic) bond length | 1.352 Å | B3LYP/6-311++G(d,p) |
| C–CF₃ bond length | 1.535 Å | B3LYP/6-311++G(d,p) |
| HOMO-LUMO energy gap | ~5.2 eV | DFT calculation |
| Standard enthalpy of formation (ΔfH°gas) | -940.28 kJ/mol | Joback method |
| Heat of vaporization (ΔvapH°) | 49.12 kJ/mol | Joback method |
These computational models not only validate spectroscopic interpretations but also predict reactivity patterns, such as preferential nucleophilic attack at the electron-deficient C3 position or hydrogen-bonding interactions mediated by the hydroxyl group. The absence of crystallographic data underscores the utility of DFT in characterizing fluorinated aromatic systems where crystal growth is challenging.
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2